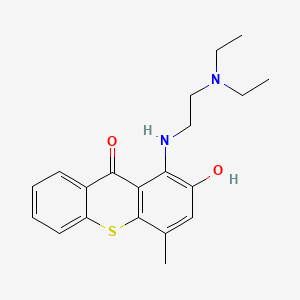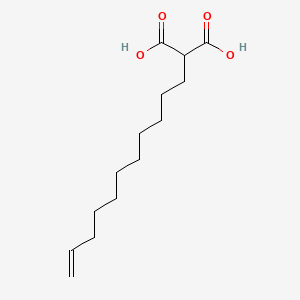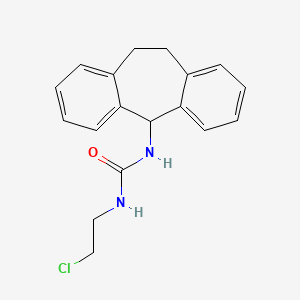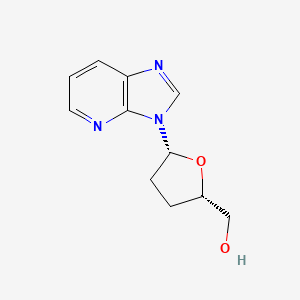
Adenosine, 2'-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)-, (1R-(1alpha,2alpha,3alpha,4beta))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)-, (1R-(1alpha,2alpha,3alpha,4beta))- is a complex organic compound with a unique structure that combines elements of adenosine and a tetrahydroxybenz(a)anthracene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- involves multiple steps, starting with the preparation of the tetrahydroxybenz(a)anthracene moiety. This can be achieved through a series of hydroxylation reactions on benz(a)anthracene. The next step involves the coupling of this moiety with 2’-deoxyadenosine under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the hydroxylation steps and large-scale coupling reactions under controlled conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the tetrahydroxybenz(a)anthracene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially altering its biological activity.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deoxygenated derivatives. Substitution reactions can result in a variety of functionalized compounds with altered chemical and biological properties.
Aplicaciones Científicas De Investigación
Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation and other modifications on the properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and signal transduction pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the tetrahydroxybenz(a)anthracene moiety may intercalate into DNA, affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A nucleoside involved in energy transfer and signal transduction.
2’-Deoxyadenosine: A component of DNA with similar structural features.
Benz(a)anthracene: A polycyclic aromatic hydrocarbon with potential carcinogenic properties.
Uniqueness
Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- is unique due to its combination of adenosine and tetrahydroxybenz(a)anthracene moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
130195-36-7 |
|---|---|
Fórmula molecular |
C28H27N5O6 |
Peso molecular |
529.5 g/mol |
Nombre IUPAC |
(1R,2R,3S,4R)-1-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol |
InChI |
InChI=1S/C28H27N5O6/c34-10-19-18(35)9-20(39-19)33-12-31-23-27(29-11-30-28(23)33)32-22-21-16(24(36)26(38)25(22)37)6-5-15-7-13-3-1-2-4-14(13)8-17(15)21/h1-8,11-12,18-20,22,24-26,34-38H,9-10H2,(H,29,30,32)/t18-,19+,20+,22+,24+,25+,26-/m0/s1 |
Clave InChI |
FPWMJTSJTLVDAW-VIJXYGLPSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N[C@H]4[C@H]([C@H]([C@@H](C5=C4C6=CC7=CC=CC=C7C=C6C=C5)O)O)O)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC4C(C(C(C5=C4C6=CC7=CC=CC=C7C=C6C=C5)O)O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)









